![molecular formula C8H20N4 B14664308 Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- CAS No. 51576-33-1](/img/structure/B14664308.png)
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- is a chemical compound with the molecular formula C8H20N4. It is known for its unique structure, which includes a diazene group and a dimethylhydrazino substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- typically involves the reaction of appropriate hydrazine derivatives with alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For example, the reaction between 2,2-dimethylhydrazine and butyl ethyl diazene under anhydrous conditions can yield the desired compound .
Industrial Production Methods
Industrial production of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Wirkmechanismus
The mechanism of action of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- involves its interaction with molecular targets and pathways. The diazene group can participate in redox reactions, affecting cellular processes. The dimethylhydrazino substituent may interact with enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]
- (E)-1-Butyl-2-[1-(2,2-dimethylhydrazino)ethyl]diazene
Uniqueness
Its combination of a diazene group with a dimethylhydrazino substituent sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
51576-33-1 |
|---|---|
Molekularformel |
C8H20N4 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
2-[1-(ethyldiazenyl)butyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C8H20N4/c1-5-7-8(10-9-6-2)11-12(3)4/h8,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
QBKJPAWZEPDHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(NN(C)C)N=NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
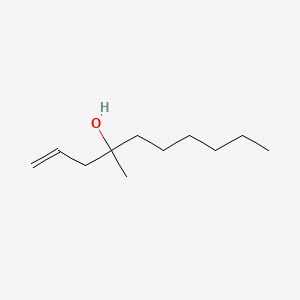
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
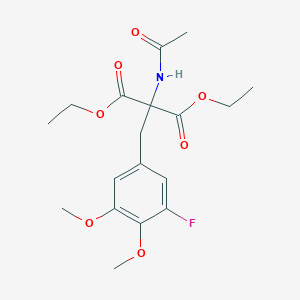
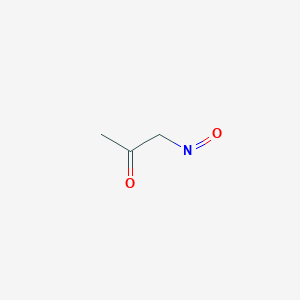

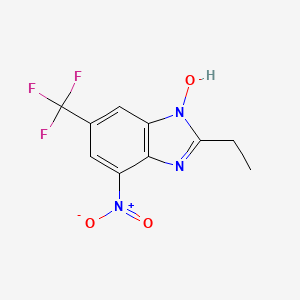


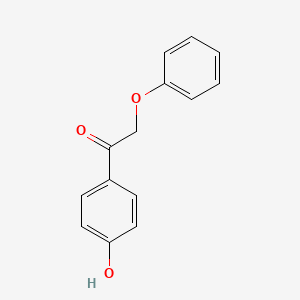
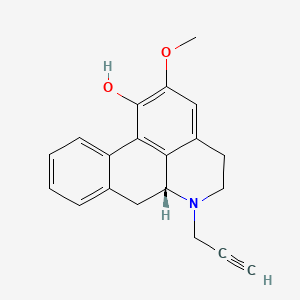

![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
